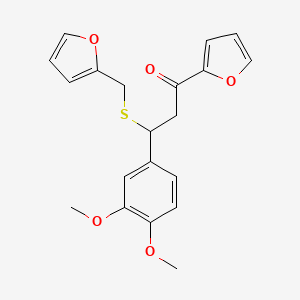![molecular formula C16H16ClN3O B11664520 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11664520.png)
2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]éthanol est un composé organique complexe qui présente une structure de base benzimidazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]éthanol implique généralement la réaction de la 2-chlorobenzylamine avec un précurseur benzimidazole approprié dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier en position benzylique, conduisant à la formation des aldéhydes ou des acides carboxyliques correspondants.
Réduction: Des réactions de réduction peuvent être effectuées sur le groupe imino pour donner l'amine correspondante.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier en position benzylique.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution: Des nucléophiles comme le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt) peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation: Formation de 2-[3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]éthanol.
Réduction: Formation de 2-[3-(2-chlorobenzyl)-2-amino-2,3-dihydro-1H-benzimidazol-1-yl]éthanol.
Substitution: Formation de divers dérivés benzimidazole substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: Utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Etudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec diverses cibles biologiques.
Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]éthanol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi l'accès du substrat et la catalyse ultérieure.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In the medical field, 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.
Mécanisme D'action
The mechanism of action of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]éthanol
- 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)éthanol
Unicité
Le 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]éthanol est unique en raison de son motif de substitution spécifique sur le cycle benzimidazole, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. La présence du groupe 2-chlorobenzyl peut améliorer sa lipophilie, améliorant potentiellement sa capacité à traverser les membranes cellulaires et à interagir avec des cibles intracellulaires.
Propriétés
Formule moléculaire |
C16H16ClN3O |
|---|---|
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
2-[3-[(2-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C16H16ClN3O/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19(9-10-21)16(20)18/h1-8,18,21H,9-11H2 |
Clé InChI |
STBXFLJJXKRCBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11664440.png)
![(4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11664450.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11664470.png)
![4-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11664476.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11664477.png)

![2-[1-benzyl-2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11664489.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11664505.png)
![2-[(2-ethoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11664510.png)

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11664518.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664531.png)

